Cas no 1574587-72-6 (6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole)
![6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole structure](https://ja.kuujia.com/scimg/cas/1574587-72-6x500.png)
6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole 化学的及び物理的性質
名前と識別子
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- 6-METHYL-5-(M-TOLYL)THIAZOLO[3,2-B][1,2,4]TRIAZOLE
- 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole
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- インチ: 1S/C12H11N3S/c1-8-4-3-5-10(6-8)11-9(2)15-12(16-11)13-7-14-15/h3-7H,1-2H3
- InChIKey: NCPHMDIRTWYACB-UHFFFAOYSA-N
- SMILES: S1C2=NC=NN2C(C)=C1C1C=CC=C(C)C=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 261
- XLogP3: 3.3
- トポロジー分子極性表面積: 58.4
6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM506727-1g |
6-Methyl-5-(m-tolyl)thiazolo[3,2-b][1,2,4]triazole |
1574587-72-6 | 95% | 1g |
$1195 | 2022-06-12 | |
Alichem | A059006803-250mg |
6-Methyl-5-(m-tolyl)thiazolo[3,2-b][1,2,4]triazole |
1574587-72-6 | 95% | 250mg |
516.22 USD | 2021-06-01 | |
Alichem | A059006803-1g |
6-Methyl-5-(m-tolyl)thiazolo[3,2-b][1,2,4]triazole |
1574587-72-6 | 95% | 1g |
1,266.72 USD | 2021-06-01 |
6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazoleに関する追加情報
Comprehensive Overview of 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole (CAS No. 1574587-72-6)
The compound 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole (CAS No. 1574587-72-6) is a heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and material science. This thiazolo-triazole derivative combines a thiazole ring fused with a triazole moiety, offering a versatile scaffold for drug discovery and functional material design. Researchers are particularly interested in its electron-rich aromatic system, which contributes to its potential as a bioactive compound or organic semiconductor.
In the context of current scientific trends, 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole aligns with the growing demand for heterocyclic compounds in medicinal chemistry. The thiazole and triazole rings are known for their pharmacophoric features, making them valuable in the development of antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. Recent studies highlight its potential as a kinase inhibitor or GPCR modulator, addressing key challenges in targeted drug delivery and precision medicine.
From a material science perspective, the conjugated system of 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole exhibits promising optical and electronic properties. Its π-electron delocalization makes it a candidate for organic light-emitting diodes (OLEDs), photovoltaic cells, or sensors. The incorporation of a methyl-substituted phenyl group (M-tolyl) further enhances its solubility and processability, which are critical for industrial applications. These attributes align with the global push toward sustainable materials and green chemistry.
Synthetic routes to 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole typically involve cyclization reactions of precursor thioamides or hydrazine derivatives. Optimizing these methods for high yield and low environmental impact is a key focus in modern organic synthesis. Researchers are also exploring catalytic approaches and microwave-assisted synthesis to improve efficiency. The compound’s stability under ambient conditions and compatibility with common solvents further bolster its practicality for large-scale production.
In the pharmaceutical industry, 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole is being investigated for its structure-activity relationships (SAR). Computational modeling and molecular docking studies suggest interactions with enzymatic targets involved in metabolic disorders and neurodegenerative diseases. Its lipophilicity and hydrogen-bonding capacity are being fine-tuned to enhance bioavailability and blood-brain barrier penetration, addressing unmet needs in CNS drug development.
Environmental and regulatory considerations for 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole emphasize its low toxicity profile and biodegradability. As industries shift toward REACH compliance and eco-friendly chemicals, this compound stands out for its minimal ecological footprint. Lifecycle assessments (LCAs) are underway to evaluate its environmental persistence and metabolic pathways in biological systems, ensuring alignment with green chemistry principles.
Future research directions for 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole include exploring its nanostructured forms for drug encapsulation and controlled release. The integration of machine learning in property prediction and synthesis optimization is another emerging trend. Collaborations between academia and industry are accelerating its translation into commercial applications, from pharmaceutical formulations to advanced functional materials.
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